2,5-dimethyl-N-(3-methylbutan-2-yl)aniline
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Overview
Description
2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It is a hindered amine, which means it has bulky substituents around the nitrogen atom, making it less reactive in certain chemical reactions. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of 2,5-dimethylaniline with 3-methyl-2-butanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituents around the nitrogen atom can influence the compound’s binding affinity and selectivity towards specific targets. This can lead to various biological effects, including inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylaniline: Lacks the bulky N-substituent, making it more reactive in certain reactions.
N-(3-Methylbutan-2-yl)aniline: Similar structure but without the additional methyl groups on the aromatic ring.
2,5-Dimethyl-N-ethyl aniline: Similar hindered amine but with an ethyl group instead of the 3-methylbutan-2-yl group.
Uniqueness
2,5-Dimethyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific combination of bulky substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of drug candidates and other complex molecules .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2,5-dimethyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-9(2)12(5)14-13-8-10(3)6-7-11(13)4/h6-9,12,14H,1-5H3 |
InChI Key |
KUEMNRMBJDZOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(C)C(C)C |
Origin of Product |
United States |
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